![molecular formula C5H3NS B2526539 4-Ethynyl-1,2-thiazole CAS No. 2005455-66-1](/img/structure/B2526539.png)
4-Ethynyl-1,2-thiazole
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Overview
Description
“4-Ethynyl-1,2-thiazole” is a chemical compound that contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The CAS Number for 4-ethynyl-3-methyl-1,2-thiazole is 2402839-35-2 .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
Thiazole derivatives have been observed to undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . In one example, a thiazolyl thiazolidine-2,4-dione derivative was synthesized and screened for antibacterial and antifungal activities .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
- Researchers have synthesized various derivatives of 4-Ethynyl-1,2-thiazole and evaluated their cytotoxicity against human tumor cell lines. Notably, some compounds demonstrated potent effects against specific cancers, such as prostate cancer .
- While more research is needed, thiazole derivatives have shown promise as antiviral agents. Their effectiveness, however, may be limited by factors like bioavailability, toxicity, side effects, and virus genotypes .
- Thiazole-containing compounds exhibit antibacterial and antifungal activities. Researchers have explored bisthiazole derivatives for their potential in combating microbial infections .
- Thiazolidine-2,4-dione (TZD), a derivative of thiazole, is clinically used to treat type 2 diabetes. Its 4-thiazolidinone moiety contributes to various biological activities, including antitubercular, anti-inflammatory, and antiviral effects .
Antitumor and Cytotoxic Activity
Antiviral Potential
Antibacterial and Antifungal Properties
Antidiabetic and Hypoglycemic Effects
Future Directions
Thiazoles have been the subject of much research due to their diverse biological activities . Future research may focus on synthesizing new thiazole derivatives and evaluating their biological activities. For instance, a recent study synthesized a new series of aromatic 2,4-disubstituted 1,3-thiazole analogues with trypanocidal potency .
properties
IUPAC Name |
4-ethynyl-1,2-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NS/c1-2-5-3-6-7-4-5/h1,3-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGHFURMGQIVET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CSN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynyl-1,2-thiazole |
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